molecular formula C12H12N2O2S B1424945 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione CAS No. 1225715-85-4

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione

Cat. No.: B1424945
CAS No.: 1225715-85-4
M. Wt: 248.3 g/mol
InChI Key: WUOMAKKLKQKDIA-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione is a heterocyclic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a thione group at the 3-position

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)pyridazine: Lacks the thione group, which may result in different reactivity and biological activity.

    3,4-Dimethoxyphenylhydrazine: A precursor in the synthesis of the pyridazine-thione compound.

    Pyridazine-3-thione: Similar core structure but without the 3,4-dimethoxyphenyl substitution.

Uniqueness

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione is unique due to the presence of both the 3,4-dimethoxyphenyl group and the thione group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in similar compounds .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-15-10-5-3-8(7-11(10)16-2)9-4-6-12(17)14-13-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMAKKLKQKDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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